molecular formula C14H9BrO2S B14250332 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one CAS No. 329188-48-9

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one

Cat. No.: B14250332
CAS No.: 329188-48-9
M. Wt: 321.19 g/mol
InChI Key: RZSJSQAKCJTESO-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one is an organic compound that belongs to the class of brominated ethanones It features a phenoxathiin moiety, which is a heterocyclic compound containing sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one typically involves the bromination of 1-(phenoxathiin-3-YL)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the sulfur atom in the phenoxathiin moiety can be oxidized to form sulfoxides or sulfones, altering the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(pyridin-3-YL)ethan-1-one: Similar structure but with a pyridine ring instead of phenoxathiin.

    2-Bromo-1-(1H-indol-3-YL)ethan-1-one: Contains an indole moiety, offering different electronic properties.

    2-Bromo-1-(furan-2-YL)ethan-1-one: Features a furan ring, which is another heterocyclic compound.

Uniqueness

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one is unique due to the presence of the phenoxathiin moiety, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.

Properties

CAS No.

329188-48-9

Molecular Formula

C14H9BrO2S

Molecular Weight

321.19 g/mol

IUPAC Name

2-bromo-1-phenoxathiin-3-ylethanone

InChI

InChI=1S/C14H9BrO2S/c15-8-10(16)9-5-6-14-12(7-9)17-11-3-1-2-4-13(11)18-14/h1-7H,8H2

InChI Key

RZSJSQAKCJTESO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)CBr

Origin of Product

United States

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